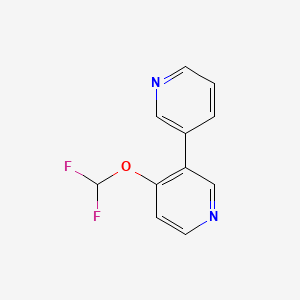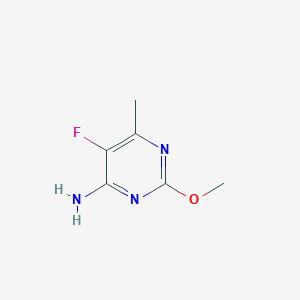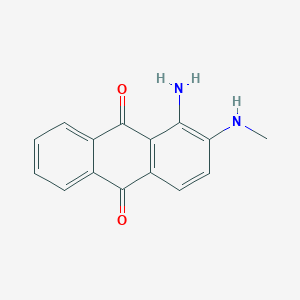
2-Methoxycinnamyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)allylacetate is an organic compound that belongs to the class of phenylpropanoids It is characterized by the presence of a methoxy group attached to the phenyl ring and an allyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)allylacetate can be achieved through several methods. One common approach involves the reaction of 2-methoxyphenol with allyl bromide in the presence of a base, followed by esterification with acetic anhydride. The reaction conditions typically include:
Base: Potassium carbonate or sodium hydroxide
Solvent: Acetone or ethanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of 3-(2-Methoxyphenyl)allylacetate often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include:
Catalysts: Palladium or other transition metals
Reaction Medium: Organic solvents such as toluene or dichloromethane
Temperature and Pressure: Elevated temperatures (50-100°C) and pressures (1-5 atm)
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)allylacetate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the methoxy or allyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products
Oxidation: 2-Methoxybenzaldehyde or 2-methoxybenzoic acid.
Reduction: 3-(2-Methoxyphenyl)propanol.
Substitution: Various substituted phenylpropanoids depending on the nucleophile used.
Scientific Research Applications
3-(2-Methoxyphenyl)allylacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its role in drug development, particularly in designing compounds with anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and polymers.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)allylacetate involves its interaction with various molecular targets. The methoxy group can participate in hydrogen bonding and electron donation, while the allyl acetate moiety can undergo enzymatic hydrolysis to release active metabolites. These interactions can modulate biological pathways, including:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Eugenol (4-allyl-2-methoxyphenol): Shares the methoxy and allyl groups but lacks the acetate moiety.
Allyl acetate: Contains the allyl acetate group but lacks the methoxyphenyl structure.
Uniqueness
3-(2-Methoxyphenyl)allylacetate is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and allyl acetate groups allows for versatile applications in synthesis and research.
Properties
CAS No. |
38822-47-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
[(E)-3-(2-methoxyphenyl)prop-2-enyl] acetate |
InChI |
InChI=1S/C12H14O3/c1-10(13)15-9-5-7-11-6-3-4-8-12(11)14-2/h3-8H,9H2,1-2H3/b7-5+ |
InChI Key |
MZCITWGLXKYOGE-FNORWQNLSA-N |
Isomeric SMILES |
CC(=O)OC/C=C/C1=CC=CC=C1OC |
Canonical SMILES |
CC(=O)OCC=CC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)



![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)


![2-[(5Z)-5-[[15-[(Z)-[6-(dicyanomethylidene)-4-oxocyclopenta[c]thiophen-5-ylidene]methyl]-9,9,18,18-tetrahexyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]methylidene]-4-oxocyclopenta[c]thiophen-6-ylidene]propanedinitrile](/img/structure/B13134862.png)





